molecular formula C12H9ClO4 B1621305 ethyl 4-chloro-2-oxo-2H-chromene-3-carboxylate CAS No. 213181-26-1

ethyl 4-chloro-2-oxo-2H-chromene-3-carboxylate

Cat. No. B1621305
CAS RN: 213181-26-1
M. Wt: 252.65 g/mol
InChI Key: WVZJJFORJMBAGQ-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-oxo-2H-chromene-3-carboxylate is a chemical compound with the molecular formula C12H9ClO4 . It is part of a class of compounds known as chromenes, which are bicyclic oxygen heterocycles containing a benzene fusion ring . These compounds have attracted considerable attention due to their presence in a broad range of natural products and synthetic organic molecules with various biological activities .


Synthesis Analysis

The synthesis of ethyl 4-chloro-2-oxo-2H-chromene-3-carboxylate and its derivatives has been a topic of interest in organic chemistry. One efficient method involves a one-pot synthesis of functionalized chromeno[4,3-b]pyridine derivatives via a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions .


Molecular Structure Analysis

The molecular structure of ethyl 4-chloro-2-oxo-2H-chromene-3-carboxylate can be represented by the linear formula C12H9ClO5 . Its molecular weight is 252.65 g/mol . The compound has been characterized by various spectroscopic techniques such as FT-IR, NMR, MS, and X-ray crystal diffraction .


Chemical Reactions Analysis

The chemical reactions involving ethyl 4-chloro-2-oxo-2H-chromene-3-carboxylate are diverse. One notable reaction is its interaction with hydrazine hydrate, which results in the formation of salicylaldehyde azine and malono-hydrazide . This reaction has been used successfully in the synthesis of biologically and industrially important compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of ethyl 4-chloro-2-oxo-2H-chromene-3-carboxylate include a molecular weight of 252.65 g/mol . The compound is characterized by various spectroscopic techniques such as FT-IR, NMR, MS, and X-ray crystal diffraction .

Future Directions

The future directions for research on ethyl 4-chloro-2-oxo-2H-chromene-3-carboxylate could involve further exploration of its synthesis methods and potential biological activities. For instance, one study showed that certain derivatives of the compound exhibit anti-fungal activity, suggesting that they could be promising lead compounds for pesticides .

properties

IUPAC Name

ethyl 4-chloro-2-oxochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO4/c1-2-16-11(14)9-10(13)7-5-3-4-6-8(7)17-12(9)15/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZJJFORJMBAGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2OC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382997
Record name ethyl 4-chloro-2-oxochromene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-chloro-2-oxo-2H-chromene-3-carboxylate

CAS RN

213181-26-1
Record name ethyl 4-chloro-2-oxochromene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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